

Squalane-d62 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Squalane-d62	
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An In-Depth Technical Guide to Squalane-d62

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Squalane-d62**, the deuterated isotopologue of squalane. **Squalane-d62** is a valuable tool in various scientific disciplines, offering unique advantages in metabolic studies, pharmacokinetic research, and as an analytical standard. This document outlines its chemical and physical properties, synthesis, and key applications, including detailed experimental considerations.

Core Data Presentation

Squalane-d62 is the perdeuterated form of Squalane, meaning all hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it ideal for tracer studies and as an internal standard in mass spectrometry-based analyses.



Property	Value	References
CAS Number	16514-83-3	[1][2][3][4][5]
Molecular Formula	C30D62	
Molecular Weight	485.20 g/mol	
Synonyms	2,6,10,15,19,23- hexamethyltetracosane-d62, Perdeuteriosqualane	
Density	0.8±0.1 g/cm ³	-
Boiling Point	470.3±0.0 °C at 760 mmHg	_
Flash Point	217.8±0.0 °C	-
Purity	>95% (GC)	

Introduction to Squalane-d62

Squalane (C30H62) is a saturated hydrocarbon and a derivative of squalene, a natural lipid found in shark liver oil, various plant oils, and human sebum. Due to its emollient and hydrating properties, squalane is a common ingredient in cosmetics. It also exhibits antioxidant and anticancer activities.

Squalane-d62 is its deuterium-labeled counterpart. The substitution of hydrogen with deuterium, a stable, heavy isotope, has gained significant attention in drug development. This is because deuteration can alter the pharmacokinetic and metabolic profiles of molecules, often leading to increased metabolic stability. **Squalane-d62** serves as a valuable research tool for several reasons:

- Tracer Studies: It can be used to track the absorption, distribution, metabolism, and excretion (ADME) of squalane and squalane-containing formulations without interference from endogenous squalane.
- Internal Standard: In quantitative analyses using methods like NMR, GC-MS, or LC-MS,
 Squalane-d62 is an ideal internal standard.



Oxidative Stability Research: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can be leveraged to study and enhance the oxidative stability of squalane. Research has shown that even partial deuteration of squalene significantly inhibits the formation of comedogenic peroxides.

Experimental Protocols and Methodologies

The primary applications of **Squalane-d62** revolve around its use as a tracer and its enhanced stability. Below are generalized protocols for its application.

While chemical synthesis is possible, a common and efficient method for producing highly deuterated squalene (the precursor to squalane) is through microbial biosynthesis.

Methodology:

- Strain Selection: An engineered yeast strain, such as Saccharomyces cerevisiae, with a high biosynthetic yield of squalene is selected.
- Culture Medium: The yeast is grown in a "heavy water" (deuterium oxide, D₂O) based medium. The isotopic purity of the growth medium directly correlates with the overall deuteration level of the biosynthetic squalene.
- Fermentation: The yeast is cultured under controlled conditions to produce deuterated squalene.
- Extraction and Purification: Squalene is extracted from the yeast cells and purified.
- Hydrogenation (Deuteration): The extracted deuterated squalene is then hydrogenated to produce stable, saturated Squalane-d62. This process involves treating the deuterated squalene with dihydrogen gas in the presence of a catalyst.

Squalane-d62 can be used to study the metabolic fate of squalane in biological systems.

Methodology:

• Formulation: **Squalane-d62** is incorporated into a suitable delivery vehicle (e.g., a topical cream, an emulsion for injection).



- Administration: The formulation is administered to the test subject (e.g., animal model).
- Sample Collection: Biological samples (blood, tissue, etc.) are collected at various time points.
- Extraction: Lipids, including **Squalane-d62** and its potential metabolites, are extracted from the biological samples.
- Quantification: The concentration of Squalane-d62 is determined using a sensitive analytical technique like LC-MS/MS. The distinct mass of Squalane-d62 allows it to be clearly distinguished from endogenous, non-deuterated squalane.

The enhanced stability of deuterated squalane can be quantified by exposing it to oxidative stress and measuring the rate of degradation or peroxide formation.

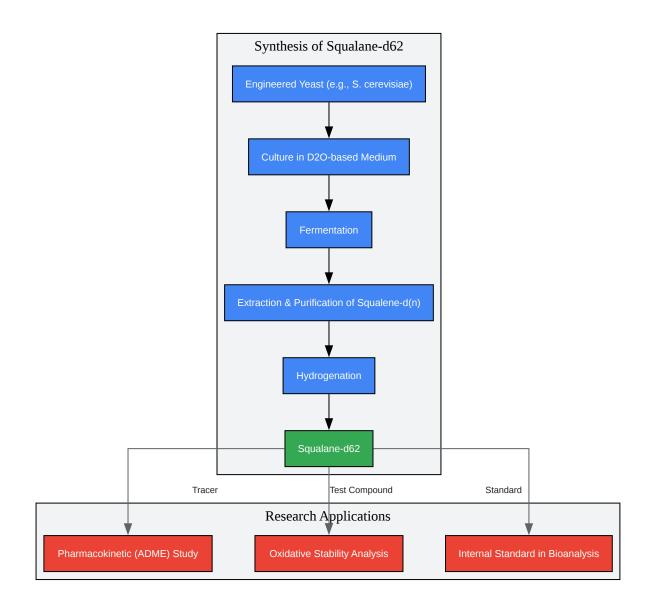
Methodology:

- Sample Preparation: Samples of both non-deuterated squalane and Squalane-d62 (or squalene with varying degrees of deuteration) are prepared.
- Oxidative Stress Induction: The samples are exposed to an oxidative stressor, such as UV irradiation in the presence of air, to mimic exposure to sunlight.
- Peroxide Formation Analysis: At set time intervals, the formation of peroxides is measured.
 This can be done using various analytical techniques that quantify peroxide value.
- Data Analysis: The rate of peroxide formation is compared between the deuterated and nondeuterated samples to determine the impact of deuteration on oxidative stability. Studies have shown that even a 19% level of deuteration can inhibit peroxide formation.

Visualizations: Workflows and Concepts

The following diagrams illustrate the synthesis and application of **Squalane-d62**.

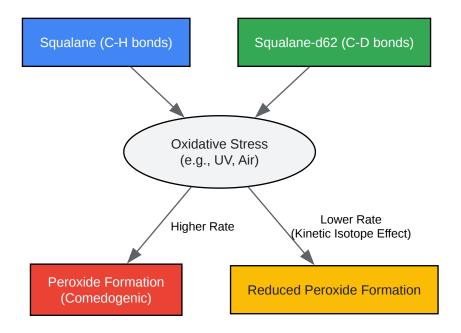




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Workflow for **Squalane-d62** Synthesis and Application.





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Effect of Deuteration on Oxidative Stability.

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